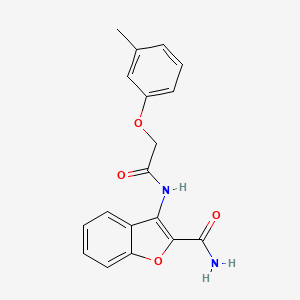

3-(2-(m-Tolyloxy)acetamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[[2-(3-methylphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-11-5-4-6-12(9-11)23-10-15(21)20-16-13-7-2-3-8-14(13)24-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHUWITTYNNLKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-(m-Tolyloxy)acetamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs .

Chemical Reactions Analysis

3-(2-(m-Tolyloxy)acetamido)benzofuran-2-carboxamide can undergo several types of chemical reactions:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Various substitution reactions can be performed to introduce different functional groups into the molecule. Common reagents include halogens and nucleophiles.

Scientific Research Applications

3-(2-(m-Tolyloxy)acetamido)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.

Medicine: Due to its potential anti-tumor and antibacterial properties, it is being investigated for use in drug development.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-(m-Tolyloxy)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets within biological systems. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-(2-(m-Tolyloxy)acetamido)benzofuran-2-carboxamide, we analyze structurally related compounds based on three key features: (1) benzofuran-carboxamide core, (2) acetamido side chains, and (3) aryloxy substituents.

Benzofuran-Carboxamide Derivatives

Benzofuran-2-carboxamide derivatives are prevalent in drug discovery. For example:

- 5-Methoxybenzofuran-2-carboxamide: This compound exhibits selective inhibition of cyclooxygenase-2 (COX-2), attributed to the electron-donating methoxy group enhancing hydrogen bonding with the enzyme’s active site.

- Benzofuran-2-carboxamide-based kinase inhibitors: Derivatives with sulfonamide or alkylamine substituents have shown activity against tyrosine kinases.

Acetamido-Containing Compounds

The acetamido linkage is common in β-lactam antibiotics (e.g., cephalosporins, penicillins). For instance:

- Ceftazidime: A cephalosporin antibiotic with an aminothiazolyl acetamido side chain critical for binding penicillin-binding proteins (PBPs). While the target compound lacks a β-lactam ring, its acetamido group may engage in similar hydrogen-bonding interactions with bacterial or eukaryotic enzymes .

- (R)-2-Amino-2-(4-hydroxyphenyl)acetamido derivatives: These are structural motifs in semi-synthetic penicillins (e.g., ampicillin).

Aryloxy-Substituted Analogs

The meta-tolyloxy group distinguishes this compound from other aryloxy derivatives:

- p-Tolyloxy analogs: Para-substituted tolyloxy groups are associated with enhanced metabolic stability due to reduced susceptibility to cytochrome P450 oxidation.

- Phenoxyacetic acid derivatives: Compounds like 2-(4-chlorophenoxy)acetic acid act as plant growth regulators. The m-tolyloxy-acetamido group in the target compound could similarly influence conformational flexibility and target binding .

Table 1: Structural and Functional Comparison

Research Findings and Gaps

- Structural Insights : The m-tolyloxy group may improve lipophilicity (clogP ~2.8 estimated) compared to hydrophilic 4-hydroxyphenyl analogs (clogP ~1.2), suggesting better tissue penetration .

- Hypothetical Targets : Molecular docking studies propose affinity for serine/threonine kinases due to the benzofuran-carboxamide core’s planar geometry, analogous to staurosporine-like inhibitors.

- Synthesis Challenges : The acetamido linkage’s stability under physiological conditions requires further validation, as hydrolysis could generate reactive intermediates .

Q & A

Q. What are the key structural features of 3-(2-(m-Tolyloxy)acetamido)benzofuran-2-carboxamide that influence its reactivity and biological activity?

The compound features a benzofuran core fused with a benzene and furan ring, an acetamido group at position 3, and an m-tolyloxy (meta-methylphenoxy) substituent. These groups influence solubility, steric hindrance, and electronic interactions with biological targets. The benzofuran scaffold enhances aromatic stacking, while the acetamido and m-tolyloxy groups modulate hydrogen bonding and hydrophobic interactions .

Q. What are the critical steps in synthesizing this compound?

Synthesis typically involves:

- Cyclization of substituted benzaldehyde derivatives to form the benzofuran core.

- Amide coupling (e.g., using DCC or NHS reagents) to introduce the acetamido group.

- Etherification to attach the m-tolyloxy substituent. Multi-step purification (e.g., column chromatography) is required to isolate intermediates .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and purity (e.g., H and C NMR) .

- Mass Spectrometry (MS) : For molecular weight validation .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for pharmacological studies) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

- Continuous flow reactors improve reaction efficiency and reduce side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency .

- Catalyst optimization : Palladium catalysts for cross-coupling steps can reduce reaction time .

Q. How should contradictory bioactivity data across studies be analyzed?

Contradictions may arise from:

- Substituent variations : Meta vs. para substituents (e.g., m-tolyloxy vs. p-methoxyphenoxy) alter target binding .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC values .

- Statistical rigor : Use ANOVA or Tukey’s test to validate reproducibility across replicates .

Q. What methodologies elucidate the compound’s mechanism of action?

- Molecular docking : Predict binding affinity to targets like cyclooxygenase-2 (COX-2) or kinase enzymes .

- In vitro enzyme assays : Measure inhibition kinetics (e.g., values) using fluorogenic substrates .

- CRISPR-Cas9 knockout models : Identify gene pathways affected by the compound .

Q. How can structure-activity relationships (SAR) be systematically explored?

- Substituent libraries : Synthesize analogs with halogen (F, Cl) or methoxy groups at the phenyl ring .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric properties with activity .

- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors .

Q. What strategies ensure compound stability under physiological conditions?

- Thermal analysis : Differential Scanning Calorimetry (DSC) to assess decomposition temperatures .

- pH stability studies : Test degradation in buffers (pH 1–10) over 24–72 hours .

- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

Q. How can in silico modeling improve lead optimization?

Q. What steps resolve low purity in final product batches?

- Recrystallization : Use ethanol/water mixtures for high recovery of crystalline product .

- Prep-HPLC : Gradient elution (e.g., acetonitrile/water + 0.1% TFA) for challenging separations .

- Reagent stoichiometry adjustment : Reduce excess acyl chloride to minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.